molecular formula C20H18ClNO4 B11080387 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B11080387
M. Wt: 371.8 g/mol
InChI Key: FWPIFXKOVUDJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a pyrrolidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 3-methylphenylamine to form an amide intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrrolidine ring. The final step involves the esterification of the resulting compound with 2-oxoethyl chloride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further studies, including molecular docking and biochemical assays, are needed to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: A synthetic cathinone with psychoactive properties.

    1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Another synthetic cathinone with similar chemical structure.

    1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: A compound with a pyrrolidine ring and fluorophenyl group.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the combination of its chlorophenyl, methylphenyl, and pyrrolidine moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H18ClNO4/c1-13-3-2-4-17(9-13)22-11-15(10-19(22)24)20(25)26-12-18(23)14-5-7-16(21)8-6-14/h2-9,15H,10-12H2,1H3

InChI Key

FWPIFXKOVUDJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.